molecular formula C16H12O4S B12270303 3-[(4-methylphenyl)sulfonyl]-2H-chromen-2-one

3-[(4-methylphenyl)sulfonyl]-2H-chromen-2-one

Cat. No.: B12270303
M. Wt: 300.3 g/mol
InChI Key: CJDBJWCEWILZLF-UHFFFAOYSA-N
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Description

3-(4-methylbenzenesulfonyl)-2H-chromen-2-one is a chemical compound that belongs to the class of chromen-2-one derivatives These compounds are known for their diverse biological activities and are often used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(4-methylbenzenesulfonyl)-2H-chromen-2-one typically involves the reaction of 4-methylbenzenesulfonyl chloride with a chromen-2-one derivative. The reaction is usually carried out in the presence of a base such as pyridine or triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often include refluxing the mixture in an appropriate solvent like dichloromethane or chloroform.

Industrial Production Methods: On an industrial scale, the production of 3-(4-methylbenzenesulfonyl)-2H-chromen-2-one can be achieved through a continuous flow process. This method allows for better control over reaction conditions and yields. The use of automated systems ensures consistent quality and reduces the risk of contamination.

Chemical Reactions Analysis

Types of Reactions: 3-(4-methylbenzenesulfonyl)-2H-chromen-2-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The sulfonyl group can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed:

    Oxidation: Formation of sulfonic acids.

    Reduction: Formation of sulfonamides.

    Substitution: Formation of various substituted chromen-2-one derivatives.

Scientific Research Applications

3-(4-methylbenzenesulfonyl)-2H-chromen-2-one has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential as an enzyme inhibitor.

    Medicine: Investigated for its anti-inflammatory and anticancer properties.

    Industry: Used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 3-(4-methylbenzenesulfonyl)-2H-chromen-2-one involves its interaction with specific molecular targets. The compound can inhibit enzymes by binding to their active sites, thereby preventing the substrate from accessing the enzyme. This inhibition can lead to various biological effects, such as reduced inflammation or slowed cancer cell growth.

Comparison with Similar Compounds

  • 3-(4-methylbenzenesulfonyl)-2H-chromen-2-one can be compared with other chromen-2-one derivatives like 3-(4-chlorobenzenesulfonyl)-2H-chromen-2-one and 3-(4-fluorobenzenesulfonyl)-2H-chromen-2-one.

Uniqueness:

  • The presence of the 4-methylbenzenesulfonyl group in 3-(4-methylbenzenesulfonyl)-2H-chromen-2-one provides unique reactivity and biological activity compared to its analogs. This makes it a valuable compound for various applications in research and industry.

Properties

Molecular Formula

C16H12O4S

Molecular Weight

300.3 g/mol

IUPAC Name

3-(4-methylphenyl)sulfonylchromen-2-one

InChI

InChI=1S/C16H12O4S/c1-11-6-8-13(9-7-11)21(18,19)15-10-12-4-2-3-5-14(12)20-16(15)17/h2-10H,1H3

InChI Key

CJDBJWCEWILZLF-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)C2=CC3=CC=CC=C3OC2=O

Origin of Product

United States

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